l-3-Hydroxy-N-methylmorphinan bitartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

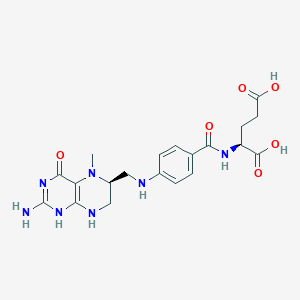

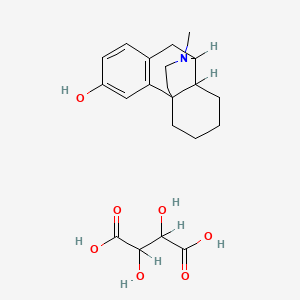

L-3-Hydroxy-N-methylmorphinan bitartrate, also known as Levorphanol, is a strong opioid that is the only available opioid agonist of the morphinan series . It was originally synthesized as a pharmacological alternative to morphine more than 40 years ago . It is a narcotic analgesic that may be habit-forming . It is nearly as effective orally as by injection .

Synthesis Analysis

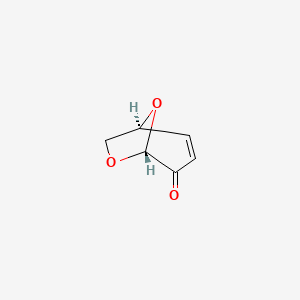

Levorphanol was synthesized as part of a small group of opioids in the morphine series known as morphinans . These are chemically related to morphine but produced synthetically . They lack certain chemical groupings of the original opium alkaloid, though still containing the fundamental, biologically active, portion of the molecule, known as N-methyl-morphinan .Molecular Structure Analysis

The molecular formula of Levorphanol is C17H23NO . It has a molecular weight of 443.49 . When compared with morphine, levorphanol lacks an oxygen group and a 6-hydroxyl group . Otherwise, levorphanol is structurally identical to morphine .Chemical Reactions Analysis

Similar to morphine, levorphanol undergoes glucuronidation in the liver, and the glucuronidated products are excreted in the kidney . It is also an N-methyl-d-aspartate (NMDA) receptor antagonist . There is evidence that levorphanol may inhibit the uptake of norepinephrine and serotonin .Physical And Chemical Properties Analysis

Each milligram of levorphanol tartrate is equivalent to 0.58 mg levorphanol base . The USP nomenclature is 17-methylmorphinan-3-ol tartrate (1:1) (Salt) dihydrate . The material has 3 asymmetric carbon atoms .作用机制

安全和危害

The use of levorphanol tartrate tablets exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur with use of levorphanol tartrate tablets, especially during initiation or following a dosage increase . Accidental ingestion of even one dose of levorphanol tartrate tablets, especially by children, can result in a fatal overdose of levorphanol .

未来方向

Levorphanol has been described as being “similar to methadone” . Little has been written about this opioid, and it is important that clinicians not forget that this is an option for moderate to strong pain . The long half-life of the drug increases the potential for drug accumulation . Levorphanol has clinical efficacy in neuropathic pain .

属性

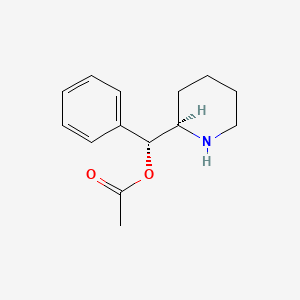

| { "Design of the Synthesis Pathway": "The synthesis pathway for l-3-Hydroxy-N-methylmorphinan bitartrate involves several steps starting with commercially available starting materials. The key steps involve the synthesis of the intermediate N-methylmorphinan, which is then reacted with hydroxylamine to form the desired product.", "Starting Materials": [ "Codeine", "Methyl iodide", "Sodium hydroxide", "Hydroxylamine hydrochloride", "Tartaric acid" ], "Reaction": [ "Codeine is reacted with methyl iodide and sodium hydroxide to form N-methylcodeine", "N-methylcodeine is then reacted with hydroxylamine hydrochloride to form N-methylmorphinan", "N-methylmorphinan is then reacted with tartaric acid to form l-3-Hydroxy-N-methylmorphinan bitartrate" ] } | |

| 125-72-4 | |

分子式 |

C21H29NO7 |

分子量 |

407.5 g/mol |

IUPAC 名称 |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |

InChI 键 |

RWTWIZDKEIWLKQ-IWWMGODWSA-N |

手性 SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

Solid powder |

| 125-72-4 | |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levorphanol tartrate; Lemoran; Levo-dromoran; Levorphanol bitartrate; NSC 91012; NSC-91012; NSC91012; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1675104.png)